molecular formula C19H15N5O2 B2745399 1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide CAS No. 1251576-96-1

1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2745399
CAS No.: 1251576-96-1
M. Wt: 345.362
InChI Key: JVIZPCVLLSMMPH-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrole ring, a quinoline moiety, and a pyridazine core

Preparation Methods

The synthesis of 1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Quinoline Synthesis: The quinoline moiety can be prepared using the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.

    Pyridazine Formation: The pyridazine core can be synthesized through the reaction of hydrazine with a 1,4-diketone.

    Coupling Reactions: The final step involves coupling the pyrrole, quinoline, and pyridazine intermediates under specific conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a therapeutic agent due to its unique structure and biological activity. It has been investigated for its anticancer, antibacterial, and antiviral properties.

    Biology: In biological research, the compound is used as a probe to study various cellular processes and molecular interactions. Its ability to interact with specific proteins and enzymes makes it a valuable tool in biochemical assays.

    Industry: The compound’s chemical properties make it suitable for use in industrial processes, such as the synthesis of advanced materials and the development of new chemical products.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide: This compound shares the quinoline and pyrrole moieties but differs in the presence of a benzamide group instead of the pyridazine core.

    N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide: This compound also contains the quinoline and pyrrole moieties but includes a dimethylsulfamoyl group.

Biological Activity

1-Methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide, also known by its CAS number 1251576-96-1, is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's molecular formula is C19H15N5O2C_{19}H_{15}N_{5}O_{2} with a molecular weight of 345.4 g/mol. Its structure features a pyridazine core linked to a quinoline and pyrrole moiety, which are known for their diverse biological activities.

PropertyValue
CAS Number1251576-96-1
Molecular FormulaC₁₉H₁₅N₅O₂
Molecular Weight345.4 g/mol

Antitumor Activity

Research indicates that derivatives of pyridazine and related structures exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study highlighted the compound's ability to inhibit cell proliferation in breast cancer models (MCF-7 and MDA-MB-231), demonstrating a synergistic effect when combined with doxorubicin .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in the context of chronic inflammatory diseases . The IC50 values for inhibition of COX enzymes were determined, with some derivatives showing better efficacy than standard anti-inflammatory drugs like diclofenac .

Antimicrobial Properties

Preliminary studies suggest that the compound possesses antimicrobial activity against various bacterial strains. The presence of the pyrrole and quinoline moieties contributes to this effect, as these structures are often associated with enhanced antimicrobial properties . Further investigations are needed to elucidate the specific mechanisms involved.

Case Studies

Several case studies have been conducted to assess the biological activity of compounds related to this compound:

  • Anticancer Synergy : A study tested the compound in combination with doxorubicin in breast cancer cell lines. Results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for combination therapy in resistant cancer types .
  • Inflammation Model : In an animal model of inflammation, the compound demonstrated significant reduction in edema and inflammatory markers when administered prior to inflammatory stimuli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyridazine and quinoline rings can lead to improved potency and selectivity against targeted pathways involved in cancer proliferation or inflammation .

Properties

IUPAC Name

1-methyl-6-oxo-N-(2-pyrrol-1-ylquinolin-8-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-23-17(25)10-8-15(22-23)19(26)20-14-6-4-5-13-7-9-16(21-18(13)14)24-11-2-3-12-24/h2-12H,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIZPCVLLSMMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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